![molecular formula C13H15BrClN3S B1529303 6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine CAS No. 1411372-77-4](/img/structure/B1529303.png)
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine
Overview
Description
The compound “6-({(4-bromothiophen-2-yl)methylamino}methyl)-5-chloro-N-methylpyridin-2-amine” has a CAS Number of 1411372-77-4 . It has a molecular weight of 360.7 and its molecular formula is C13H15BrClN3S . The compound is also known by its IUPAC name, which is "6-{[[ (4-bromo-2-thienyl)methyl] (methyl)amino]methyl}-5-chloro-N-methyl-2-pyridinamine" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H15BrClN3S/c1-16-13-4-3-11 (15)12 (17-13)7-18 (2)6-10-5-9 (14)8-19-10/h3-5,8H,6-7H2,1-2H3, (H,16,17)" . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Transition Metal-Catalyzed Reactions
Compounds similar to the one mentioned have been studied for their roles in transition metal-catalyzed reactions. For instance, pyridine derivatives are utilized in palladium-catalyzed imine hydrolysis reactions. This involves coupling with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, yielding products through hydrolysis of imine linkages. These processes are crucial for the synthesis of complex organic molecules and have implications for the development of pharmaceuticals and agrochemicals Gulraiz Ahmad et al., 2019.
Organometallic Chemistry
In organometallic chemistry, aminopyridines have been used to synthesize chromium methyl complexes through reductive alkylation and oxidative addition reactions. These complexes have potential applications in catalysis and materials science. The flexibility and efficiency of these methods allow for the exploration of new pathways in chemical synthesis A. Noor, S. Schwarz, R. Kempe, 2015.
Synthetic Intermediates
The synthesis of 2-amino-6-bromopyridine derivatives, which are structurally related to the compound , highlights their importance as intermediates in pharmaceutical and chemical manufacturing. These compounds serve as building blocks for more complex molecules, demonstrating the critical role of halogenated pyridines in organic synthesis Xu Liang, 2010.
Ligand Design in Coordination Chemistry
Research has also focused on the design of sterically demanding iminopyridine ligands for coordination chemistry. These ligands are essential for the development of metal complexes with unique properties, applicable in catalysis and as materials. Such studies contribute to the understanding of metal-ligand interactions and the design of novel catalysts T. Irrgang et al., 2007.
Safety and Hazards
properties
IUPAC Name |
6-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-5-chloro-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClN3S/c1-16-13-4-3-11(15)12(17-13)7-18(2)6-10-5-9(14)8-19-10/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJBWMLDCKHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)Cl)CN(C)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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